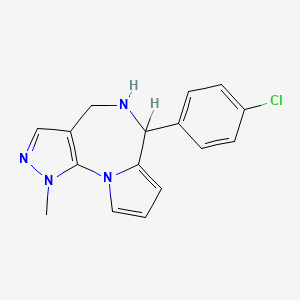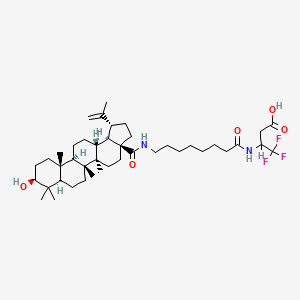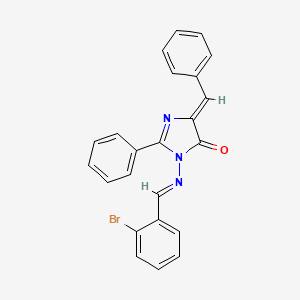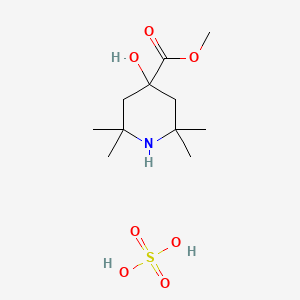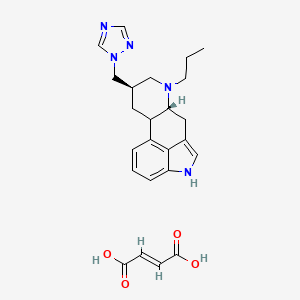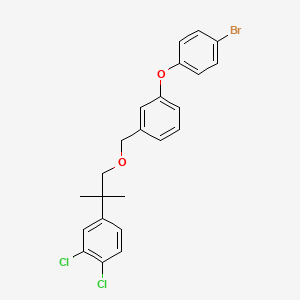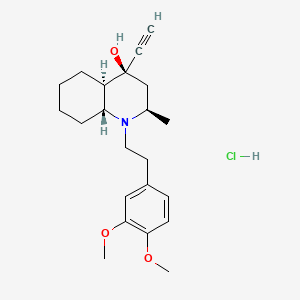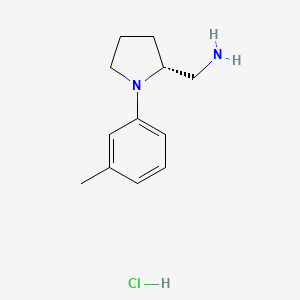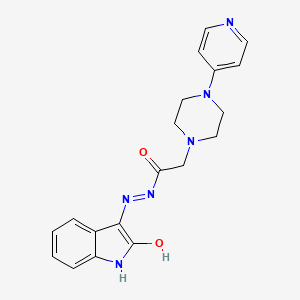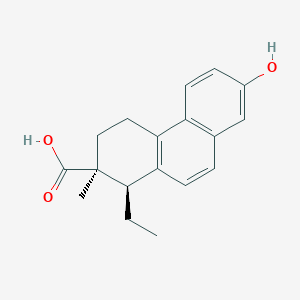
(-)-(Z)-Bisdehydrodoisynolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-(Z)-Bisdehydrodoisynolic acid: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its specific stereochemistry and double bond configuration, which contribute to its distinct properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(Z)-Bisdehydrodoisynolic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the basic skeleton of the compound through a series of organic reactions such as aldol condensation, Michael addition, or Diels-Alder reactions.
Introduction of functional groups: Functional groups are introduced through selective reactions like halogenation, hydroxylation, or esterification.
Stereochemical control: Ensuring the correct stereochemistry is crucial, often achieved through chiral catalysts or specific reaction conditions.
Final dehydrogenation: The final step involves the removal of hydrogen atoms to form the double bonds, typically using dehydrogenation agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions: (-)-(Z)-Bisdehydrodoisynolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkylated derivatives
科学研究应用
Chemistry:
Catalysis: (-)-(Z)-Bisdehydrodoisynolic acid can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing inhibitors.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Production: Its structure can be incorporated into polymers to modify their properties.
作用机制
The mechanism by which (-)-(Z)-Bisdehydrodoisynolic acid exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and functional groups allow it to bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.
相似化合物的比较
Dehydrodoisynolic acid: Lacks the specific double bond configuration of (-)-(Z)-Bisdehydrodoisynolic acid.
Isynolic acid: Different stereochemistry and functional groups.
Hydroxycinnamic acids: Similar in having aromatic rings and carboxylic acid groups but differ in overall structure and reactivity.
Uniqueness:
Stereochemistry: The specific (Z)-configuration and stereochemistry of this compound contribute to its unique reactivity and interaction with molecular targets.
Functional Groups: The presence of specific functional groups allows for diverse chemical reactions and applications.
属性
CAS 编号 |
17659-99-3 |
|---|---|
分子式 |
C18H20O3 |
分子量 |
284.3 g/mol |
IUPAC 名称 |
(1R,2S)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m1/s1 |
InChI 键 |
HMYBVYBHZVQZNH-AEFFLSMTSA-N |
手性 SMILES |
CC[C@@H]1C2=C(CC[C@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
规范 SMILES |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



